molecular formula C21H21N3O6 B11031999 N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide

N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide

Cat. No.: B11031999
M. Wt: 411.4 g/mol
InChI Key: BQMAQOSJPZJUIQ-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide is a complex organic compound featuring a benzodioxole moiety, an indole core, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction

    • Reduction reactions can target the carbonyl groups, using reagents such as sodium borohydride or lithium aluminum hydride.
  • Substitution

    • Nucleophilic substitution reactions can occur at the amine or methoxy groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Formation of quinones or epoxides

    Reduction: Formation of alcohols or amines

    Substitution: Formation of alkylated or acylated derivatives

Scientific Research Applications

N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide involves its interaction with cellular targets such as tubulin. By binding to tubulin, the compound disrupts microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents like paclitaxel and vinblastine.

Comparison with Similar Compounds

Similar Compounds

  • Paclitaxel

    • A well-known microtubule-stabilizing agent used in cancer therapy.
    • Similar mechanism of action but different chemical structure.
  • Vinblastine

    • Another microtubule-targeting agent that inhibits tubulin polymerization.
    • Structurally distinct but functionally similar.
  • Colchicine

    • Binds to tubulin and inhibits microtubule polymerization.
    • Used in the treatment of gout and as a research tool.

Uniqueness

N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide is unique due to its specific structural features, such as the benzodioxole moiety and the dimethoxyindole core. These features may confer distinct binding properties and biological activities compared to other microtubule-targeting agents.

Properties

Molecular Formula

C21H21N3O6

Molecular Weight

411.4 g/mol

IUPAC Name

N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C21H21N3O6/c1-27-15-5-6-17(28-2)20-13(15)10-14(24-20)21(26)22-8-7-19(25)23-12-3-4-16-18(9-12)30-11-29-16/h3-6,9-10,24H,7-8,11H2,1-2H3,(H,22,26)(H,23,25)

InChI Key

BQMAQOSJPZJUIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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